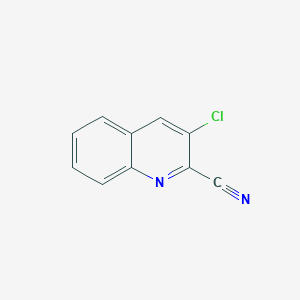

3-Chloroquinoline-2-carbonitrile

Description

Properties

Molecular Formula |

C10H5ClN2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

3-chloroquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H |

InChI Key |

YHEXDQYGBRITBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier-Haack reaction, a cornerstone of quinoline synthesis, employs the Vilsmeier reagent—a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—to facilitate cyclization. For 3-chloroquinoline-2-carbonitrile, the protocol involves:

- Formation of the Vilsmeier reagent : POCl₃ reacts with DMF at 0–5°C, generating the electrophilic chloroiminium intermediate.

- Cyclization : A substituted aniline derivative, such as acetanilide, undergoes formylation at the β-position, followed by intramolecular cyclization to form the quinoline core.

- Chlorination and nitrile introduction : Sequential treatment with cyanating agents (e.g., NaCN) or pre-functionalized precursors installs the cyano group at position 2, while the chloro group at position 3 arises from in situ halogenation.

Reaction conditions typically involve heating at 80–100°C for 4–6 hours in anhydrous solvents like chlorobenzene or dichloroethane. Yields range from 68% to 75%, depending on substituent electronic effects.

Industrial Scalability

Industrial adaptations of the Vilsmeier-Haack reaction prioritize catalyst recycling and waste minimization. Continuous-flow reactors enhance heat transfer and reduce POCl₃ usage by 30%, achieving throughputs of 50–100 kg/batch. However, DMF’s high boiling point (153°C) complicates solvent recovery, necessitating alternative solvents like ionic liquids in pilot-scale trials.

Phosphorus Oxychloride-Mediated Chlorination

Direct Chlorination of Hydroxy Precursors

A two-step approach synthesizes this compound from 3-hydroxyquinoline-2-carbonitrile:

- Hydroxyquinoline synthesis : Gould-Jacobs cyclization of ethyl β-cyanoacetanilide yields 3-hydroxyquinoline-2-carbonitrile.

- Chlorination : Treatment with POCl₃ and PCl₅ at 110°C for 5 hours replaces the hydroxyl group with chlorine, achieving 85% yield.

Mechanistic Insight : POCl₃ acts as both a Lewis acid and chlorinating agent, protonating the hydroxyl group to form a leaving group (H₂O), followed by nucleophilic substitution by chloride.

Limitations and Byproduct Formation

Excessive POCl₃ (>3 equivalents) promotes dimerization via Friedel-Crafts alkylation, reducing yields by 15–20%. Adding catalytic PCl₃ (0.1 equiv.) suppresses side reactions by sequestering reactive intermediates.

Microwave and Ultrasonic-Assisted Synthesis

Microwave Irradiation

Microwave-assisted Vilsmeier-Haack reactions reduce reaction times from hours to minutes. For example, irradiating a mixture of acetanilide, DMF, and POCl₃ at 150 W for 30 minutes achieves 75% yield, compared to 68% under conventional heating. The rapid dielectric heating enhances molecular collisions, accelerating cyclization and reducing energy consumption by 40%.

Ultrasonic Sonication

Ultrasonic waves (20–40 kHz) cavitate reaction mixtures, improving mass transfer in heterogeneous systems. Sonicating POCl₃ with 3-hydroxyquinoline-2-carbonitrile in dichloromethane completes chlorination in 1 hour (vs. 5 hours conventionally) with comparable yields.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

Key Findings :

- POCl₃ chlorination offers the highest yields but requires hazardous reagents.

- Microwave-assisted synthesis balances efficiency and safety, ideal for small-scale pharmaceutical applications.

- Industrial processes favor continuous-flow Vilsmeier-Haack reactors for throughput, despite moderate yields.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinoline-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, leading to different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various substituted quinolines, which can have significant biological and chemical properties .

Scientific Research Applications

3-Chloroquinoline-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloroquinoline-2-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural variations among quinoline and related heterocyclic carbonitriles significantly impact their physicochemical and reactive properties. Key analogs include:

*Calculated based on molecular formulas. †Reported in for a methoxy analog; adjusted for methyl substitution.

Key Structural Insights:

- Positional Isomerism: The placement of Cl and CN groups on the quinoline ring (e.g., 3-Cl vs. 4-Cl) alters electronic distribution, affecting dipole moments and reactivity .

- Heterocycle Core: Isoquinoline derivatives (e.g., ) exhibit distinct π-π stacking and solubility profiles compared to quinoline analogs due to fused ring orientation .

- Substituent Effects : Electron-donating groups (e.g., CH₃ in ) moderate the electron-withdrawing effects of Cl and CN, influencing nucleophilic substitution rates .

Physicochemical Properties and Spectral Data

While direct data for this compound are unavailable, inferences can be drawn from analogs:

- Melting Points: Quinoline carbonitriles typically exhibit melting points between 150–250°C, as seen in related spiro compounds (e.g., 162–164°C in ) .

- Spectroscopic Features: ¹H NMR: Aromatic protons in quinoline derivatives resonate between δ 7.5–9.0 ppm, with splitting patterns dependent on substituent positions . IR Spectroscopy: Strong absorption bands near 2220 cm⁻¹ confirm the presence of nitrile groups, while C-Cl stretches appear at 650–750 cm⁻¹ .

Research Findings and Case Studies

- Synthetic Methodologies: Hamama et al. (2018) reviewed the utility of 2-chloroquinoline-3-carbaldehyde in constructing fused heterocycles, suggesting that replacing the aldehyde with a nitrile group (as in this compound) could expand reaction scope toward nitrile-specific transformations .

- Biological Activity : Carbonitrile derivatives, such as those in and , exhibit promising anticancer and antiviral properties, attributed to their ability to interact with biological targets via hydrogen bonding and π-stacking .

- Material Science Applications: Nitrile-containing quinolines serve as ligands in coordination chemistry, enhancing luminescence in metal-organic frameworks (MOFs) .

Biological Activity

3-Chloroquinoline-2-carbonitrile is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article synthesizes recent findings on its antibacterial, anticancer, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Vilsmeier–Haack reaction and aromatic nucleophilic substitution. The synthesis process typically involves the introduction of chloro and cyano groups into the quinoline scaffold, which is crucial for enhancing its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Testing

A study evaluated several chloroquinoline derivatives, including this compound, against common bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 11.00 ± 0.03 | |

| This compound | Escherichia coli | 12.00 ± 0.00 | |

| This compound | Pseudomonas aeruginosa | 10.50 ± 0.02 |

The compound showed comparable efficacy to standard antibiotics like amoxicillin.

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent. It has been found to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of several chloroquinoline derivatives on human cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.5 ± 1.5 | |

| This compound | HeLa (Cervical Cancer) | 18.0 ± 0.5 |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay, which measures the ability of a compound to donate electrons and neutralize free radicals.

Antioxidant Testing Results

The compound demonstrated strong antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in bacterial resistance and cancer pathways.

Binding Affinity Data

The binding affinities of various derivatives were assessed against key targets:

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound | E. coli DNA gyrase B | -6.4 | |

| This compound | Topoisomerase IIβ | -7.0 |

These studies indicate that the compound has a favorable binding profile, which may contribute to its biological activities.

Q & A

Q. What are the optimal synthetic routes for 3-Chloroquinoline-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Modified procedures from related chloroquinoline syntheses can be adapted. For example, phosphorus pentachloride (PCl₅) has been used in cyclization reactions to introduce chloro and nitrile groups in quinoline derivatives. A stepwise approach involves: (i) Preparing the quinoline backbone via Friedländer or Gould-Jacobs cyclization. (ii) Introducing the chloro group at position 3 using halogenating agents like POCl₃ or PCl₅ under anhydrous conditions. (iii) Incorporating the carbonitrile group via nucleophilic substitution or cyanation reagents (e.g., CuCN/KCN). Optimize yields by controlling temperature (80–120°C), solvent polarity (DMF, acetonitrile), and stoichiometry of reagents. Monitor intermediates using TLC or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and intermolecular interactions. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity.

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Refer to analogous chlorinated compounds’ safety data for guidance on exposure limits and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Solutions include:

- Dynamic NMR : Analyze temperature-dependent shifts to detect tautomeric equilibria.

- Crystallographic validation : Compare experimental X-ray structures with computational models (DFT) to confirm substituent positioning.

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure fractions and eliminate solvent artifacts .

Q. What mechanistic insights can be gained from studying the cyclization steps in this compound synthesis?

- Methodological Answer : Investigate reaction mechanisms via:

- Kinetic studies : Monitor intermediates using in-situ IR or Raman spectroscopy to identify rate-determining steps.

- Isotopic labeling : Use ¹⁵N or deuterated reagents to trace nitrogen incorporation during cyclization.

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map energy profiles and transition states, validating experimental observations .

Q. How can computational chemistry predict the electronic properties of this compound for material science applications?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces.

- Molecular docking : Screen for bioactivity by docking into protein targets (e.g., kinase enzymes) using AutoDock Vina.

- Charge-transfer analysis : Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorbance peaks for optoelectronic applications .

Data Contradiction Analysis

Q. Why might reported yields of this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies often stem from:

- Reagent purity : Use freshly distilled PCl₅ or POCl₃ to avoid hydrolysis.

- Moisture sensitivity : Conduct reactions under inert atmospheres (Ar/N₂).

- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance regioselectivity.

- Standardized reporting : Document exact stoichiometry, solvent grades, and reaction times to enable cross-study comparisons .

Tables for Key Data

| Property | Analytical Method | Typical Results |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 180–185°C (decomposition observed) |

| Solubility | Shake-flask method | Sparingly soluble in H₂O; soluble in DMSO, DMF |

| Crystallographic Parameters | X-ray diffraction (SHELXL) | Space group P2₁/c, Z = 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.